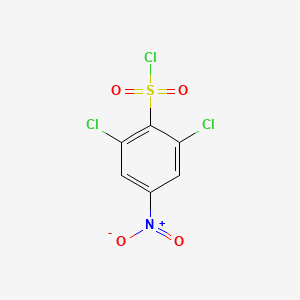2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride
CAS No.: 74875-17-5
Cat. No.: VC5473873
Molecular Formula: C6H2Cl3NO4S
Molecular Weight: 290.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74875-17-5 |
|---|---|
| Molecular Formula | C6H2Cl3NO4S |
| Molecular Weight | 290.5 |
| IUPAC Name | 2,6-dichloro-4-nitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H2Cl3NO4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H |
| Standard InChI Key | IBDGAHVHISUVDG-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₆H₂Cl₃NO₄S, reflects a benzene ring substituted with two chlorine atoms at the 2- and 6-positions, a nitro group (-NO₂) at the 4-position, and a sulfonyl chloride (-SO₂Cl) group at the 1-position . This arrangement creates a sterically congested and electron-deficient aromatic system, which significantly influences its reactivity.
Key Structural Features:
-
Electron-Withdrawing Groups: The nitro and sulfonyl chloride groups deactivate the ring, directing electrophilic substitution to specific positions.
-
Steric Hindrance: The chlorine atoms at the 2- and 6-positions limit access to the sulfonyl chloride group, affecting reaction kinetics.
Spectroscopic and Computational Data
The compound’s SMILES notation (C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)N+[O-]) and InChIKey (IBDGAHVHISUVDG-UHFFFAOYSA-N) provide unambiguous representations of its structure . Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 289.88428 | 154.7 |
| [M+Na]⁺ | 311.86622 | 168.9 |
| [M-H]⁻ | 287.86972 | 156.0 |
These values are critical for mass spectrometry-based identification in complex mixtures .
Synthesis and Manufacturing Processes
General Synthetic Strategies
While explicit literature on the synthesis of 2,6-dichloro-4-nitrobenzene-1-sulfonyl chloride is limited, analogous sulfonyl chlorides are typically prepared via chlorosulfonation of pre-substituted benzene derivatives. A plausible route involves:
-
Nitration: Introducing the nitro group to a dichlorobenzene precursor.
-
Sulfonation: Treating the nitrated intermediate with chlorosulfonic acid (HSO₃Cl) to install the sulfonyl chloride group.
Reaction Conditions:
-
Temperature Control: Maintained between 0–5°C to prevent over-sulfonation.
-
Solvent Selection: Dichloromethane or chlorobenzene, which stabilize reactive intermediates.
Challenges in Purification
The compound’s low solubility in common organic solvents (e.g., ethanol, hexane) necessitates chromatographic purification or recrystallization from polar aprotic solvents like dimethylformamide (DMF).
Chemical Properties and Reactivity
Thermodynamic and Kinetic Behavior
The electron-withdrawing nitro and sulfonyl chloride groups render the benzene ring highly electrophilic, favoring nucleophilic aromatic substitution (NAS) at the 3- and 5-positions. Key reactivity aspects include:
Hydrolytic Stability:
-
The sulfonyl chloride group undergoes hydrolysis in aqueous media to form the corresponding sulfonic acid (C₆H₂Cl₃NO₄S → C₆H₂Cl₃NO₄SO₂H + HCl).
Thermal Decomposition:
-
Above 150°C, decomposition releases sulfur dioxide (SO₂) and chlorine gas (Cl₂), necessitating inert atmosphere storage.
Comparative Reactivity with Analogues
Compared to 2,6-dimethyl-4-nitrobenzene-1-sulfonyl chloride, the dichloro derivative exhibits:
-
Reduced Nucleophilicity: Due to stronger electron withdrawal by chlorine versus methyl groups.
-
Higher Melting Point: Attributed to stronger intermolecular halogen bonding.
Applications in Chemical Research and Industry
Pharmaceutical Intermediate
The compound’s sulfonyl chloride group enables conjugation with amines to form sulfonamides, a class of compounds with broad antimicrobial and antiviral activity . For example:
Material Science
Its nitro group facilitates incorporation into polymers and coatings, enhancing thermal stability and UV resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume